Sulfotemp

説明

Synthesis Analysis

The synthesis of sulfones, which may include compounds similar to "Sulfotemp," involves several classical and modern approaches. Traditional methods like the oxidation of sulfides and aromatic sulfonylation are well-established. Recent advancements have introduced metal-catalyzed coupling reactions and C–H functionalization as powerful alternatives for sulfone synthesis. Specifically, sulfur dioxide-based three-component approaches and biological synthesis methods have emerged, highlighting the versatility and importance of sulfones in organic synthesis (Liu, Liang, & Manolikakes, 2016).

Molecular Structure Analysis

Sulfones and sulfoxides play significant roles in asymmetric synthesis due to their high configurational stability and synthetic versatility. Their structures, featuring a stereogenic center at the sulfur atom in the case of sulfoximines, have been exploited in asymmetric metal catalyses and other synthetic applications. The structural analysis reveals the ability of these compounds to participate in a wide range of asymmetric reactions, contributing to their vast utility in synthetic organic chemistry (Carreño, Hernández-Torres, Ribagorda, & Urbano, 2009).

Chemical Reactions and Properties

Chemical properties of sulfones include their reactivity as nucleophiles, electrophiles, or radicals under different conditions. This reactivity is exploited in various synthetic pathways, such as the direct copper-catalyzed three-component synthesis of sulfonamides, illustrating the functional group's adaptability and importance in the design of bioactive molecules (Chen, Murray, Davies, & Willis, 2018). Additionally, the synthesis of sulfones via selective C-H functionalization represents a modern approach to constructing these compounds, emphasizing the evolution of synthetic methods toward more selective and efficient processes (Shaaban, Liang, Liu, & Manolikakes, 2017).

Physical Properties Analysis

The physical properties of sulfones and related compounds like sulfotemp are characterized by their solubility, melting points, and specific optical properties, which can vary significantly based on the molecular structure. For example, sulfonated polyaniline (SPAN) exhibits high water solubility and a unique pH-dependent DC conductivity, relevant for applications in rechargeable batteries and pH control technologies (Wei, Wang, Long, Bobeczko, & Epstein, 1996).

Chemical Properties Analysis

The chemical properties analysis of sulfones involves their reactivity patterns, including their role as intermediates in various organic reactions. The versatility of sulfones as nucleophiles, electrophiles, or radicals under different conditions allows for a broad range of chemical transformations, making them valuable building blocks in synthetic organic chemistry. This versatility is highlighted by their ability to act as synthetic equivalents of small molecule synthons, demonstrating their crucial role in the construction of complex molecules (Trost & Kalnmals, 2019).

科学的研究の応用

Sulfonamides in the Environment :

- Study : "Sulfonamides in the environment: a review and a case report" (Hruška & Fránek, 2018).

- Overview : This review highlights the environmental pollution caused by sulfonamides, analyzing 1588 publications from 1938-2011. It discusses contamination, transformation, and methods of analysis of sulfonamides in the environment.

Detection of Sulfonamides :

- Study : "Molecularly Imprinted Polymer-Decorated Magnetite Nanoparticles for Selective Sulfonamide Detection" (Zamora-Gálvez et al., 2016).

- Overview : This study describes a method for detecting sulfonamides using a composite of molecularly imprinted polymers and magnetite nanoparticles. It offers a sensitive approach for monitoring sulfonamides in complex environments like seawater.

Sulfolane's Health Impact :

- Study : "Health Impact Assessment of Sulfolane on Embryonic Development of Zebrafish (Danio rerio)" (Shah et al., 2019).

- Overview : This research examines the effects of sulfolane, a solvent, on zebrafish embryonic development. It provides insights into the potential health impacts of sulfolane exposure on aquatic life.

Sulfur in Materials Science :

- Study : "Sulfur and Its Role In Modern Materials Science" (Boyd, 2016).

- Overview : Discusses the significant role of sulfur in various scientific areas, including energy efficiency, environmentally friendly uses, and development of polymers with unique properties.

Sulfonamide Inhibitors :

- Study : "Sulfonamide inhibitors: a patent review 2013-present" (Gulcin & Taslimi, 2018).

- Overview : This review covers the use of sulfonamide compounds as inhibitors in various treatments, including bacterial infections, cancer, and glaucoma.

Biodegradation of Sulfonamides :

- Study : "Biodegradation of sulfonamide antibiotics in sludge" (Yang, Hsiao, & Chang, 2016).

- Overview : Investigates the degradation of sulfonamides in sewage sludge, highlighting the effectiveness of certain treatments in enhancing degradation.

Detection of Sulfonamides in Food :

- Study : "Establishment of a method to detect sulfonamide residues in chicken meat and eggs by high-performance liquid chromatography" (Premarathne et al., 2017).

- Overview : This research developed a method for detecting sulfonamide residues in chicken and eggs, essential for food safety and quality control.

特性

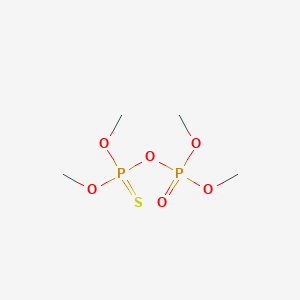

IUPAC Name |

dimethoxyphosphinothioyl dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O6P2S/c1-6-11(5,7-2)10-12(13,8-3)9-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJYWCJJBFKIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O6P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965404 | |

| Record name | O,O,O,O-Tetramethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiopyrophosphoric acid, tetramethyl ester | |

CAS RN |

5930-73-4, 51120-35-5 | |

| Record name | Thiodiphosphorothioic acid, O,O,O',O'-tetramethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl sulfotep | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051120355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,O,O-Tetramethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 'O,O-dimethyl-O-3,5,6-trichloro-2-pyridyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)

![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)

![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)